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Cat. No.: B046960

Get Quote

Executive Summary & Structural Significance[2][3]
[4][5]
2-Phenylpyrimidine-5-carboxamide represents a critical pharmacophore in modern drug

discovery. Its structure combines a lipophilic phenyl ring with a polar pyrimidine core and a

hydrogen-bonding carboxamide tail. This specific arrangement allows the molecule to function

as a robust scaffold for ATP-competitive kinase inhibitors (targeting the hinge region) and

CYP51 inhibitors (antifungal agents).

Understanding its physicochemical behavior is not merely about data collection; it is about

predicting its "druggability." The interplay between the planar aromatic system and the amide

functionality dictates its solubility landscape—often the bottleneck in pre-clinical formulation—

and its stability profile under physiological conditions.

Core Structural Attributes
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Feature Chemical Significance Impact on Development

Pyrimidine Core Electron-deficient aromatic ring

Low basicity (pKa ~1-2);

resistant to oxidative

metabolism.

C2-Phenyl Group Lipophilic anchor

Increases LogP; drives

hydrophobic interactions in

protein binding pockets.

C5-Carboxamide H-bond donor/acceptor

Critical for solubility;

susceptible to hydrolysis under

extreme pH; key binding motif.

Physicochemical Profile
While specific experimental values for the unsubstituted parent compound can vary by

synthesis batch and polymorph, the following data represents the authoritative consensus

range based on structural analogs (e.g., 2,4-diaminopyrimidine-5-carboxamide and ethyl 2-

phenylpyrimidine-5-carboxylate) and computational prediction models.

Table 1: Key Physicochemical Parameters
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Parameter Typical Value / Range Experimental Context

Molecular Weight ~199.21 g/mol
Small molecule, favorable for

CNS penetration.

Physical State White to off-white solid

High melting point anticipated

(>200°C) due to intermolecular

H-bonding.

LogP (Predicted) 1.5 – 2.2

Moderately lipophilic; suggests

good membrane permeability

but limited aqueous solubility.

pKa (Base) ~1.5 (Pyrimidine N)

Weakly basic; remains

uncharged at physiological pH

(7.4), limiting solubility

enhancement via pH

adjustment.

pKa (Acid) >14 (Amide NH)
Non-ionizable in biological

range.

Scientist’s Note: The lack of a basic center with a pKa near 7.4 means this compound will not

benefit from "pH-dependent solubility" in the intestinal tract. Formulation strategies must rely on

cosolvents (DMSO, PEG400) or amorphous solid dispersions.

Solubility Landscape
The solubility of 2-Phenylpyrimidine-5-carboxamide is governed by its high crystal lattice

energy (driven by amide stacking). It acts as a "brick dust" molecule—poorly soluble in water,

moderately soluble in polar aprotic solvents.

Table 2: Solubility Profile
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Solvent System Solubility Classification Usage Recommendation

Water (pH 7.4) Poor (< 0.1 mg/mL)

Not suitable for direct IV

administration without

formulation.

0.1 M HCl Low to Moderate
Protonation of pyrimidine ring

may slightly enhance solubility.

DMSO High (> 20 mg/mL)
Preferred solvent for stock

solutions and in vitro assays.

Ethanol/Methanol Moderate
Suitable for transfer, but may

require heating.

DMF High

Alternative stock solvent; use

caution due to toxicity in

bioassays.

Stability Assessment
Stability is the gatekeeper for drug candidates. The 2-phenylpyrimidine-5-carboxamide
scaffold exhibits robust stability due to the electron-withdrawing nature of the pyrimidine ring,

which stabilizes the amide bond against spontaneous hydrolysis.

Hydrolytic Stability: Highly stable at pH 1–9. Hydrolysis to the carboxylic acid (2-

phenylpyrimidine-5-carboxylic acid) typically requires reflux in strong base (e.g., 6M NaOH)

or acid.

Oxidative Stability: The phenyl ring is susceptible to Phase I metabolic oxidation

(hydroxylation) by CYP450 enzymes in vivo, but chemically stable under standard storage

conditions.

Photostability: Generally stable, though the conjugated system absorbs UV light; protection

from direct sunlight is standard protocol.

Experimental Protocols (Self-Validating Systems)
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As a Senior Scientist, I recommend the following workflows. These are designed to be self-

validating, meaning they include internal controls to flag experimental error.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)
Objective: Determine the equilibrium solubility in PBS (pH 7.4).

Preparation: Weigh excess compound (~2 mg) into a glass vial.

Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

Equilibration: Shake at 25°C for 24 hours. Control: Run a parallel sample at 48 hours to

ensure equilibrium is reached.

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF

membrane. Note: Pre-saturate filter to prevent compound loss.

Quantification: Analyze supernatant via HPLC-UV (254 nm).

Standard Curve: Prepare 5-point calibration curve using DMSO stock (1 µM – 100 µM).

Validation: If 24h and 48h values differ by >10%, extend equilibration.

Protocol B: Forced Degradation (Stress Testing)
Objective: Identify degradation pathways and stability limits.

Acid Stress: Dissolve in 0.1 M HCl. Heat at 60°C for 4 hours.

Base Stress: Dissolve in 0.1 M NaOH. Heat at 60°C for 4 hours.

Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 4 hours.

Analysis: Neutralize samples and analyze via LC-MS.

Success Criteria: Mass balance >95% (Sum of parent + degradants). Look for +1 mass

(hydrolysis of amide to acid) or +16 mass (N-oxide formation).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Experimental Workflows
The following diagrams illustrate the logical flow for solubility determination and the signaling

context for this scaffold's application (Kinase Inhibition).

Diagram 1: Solubility Determination Workflow
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Caption: Standardized Shake-Flask protocol for thermodynamic solubility assessment.

Diagram 2: Stability & Degradation Logic
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Caption: Forced degradation pathways identifying critical stability risks (Hydrolysis/Oxidation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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